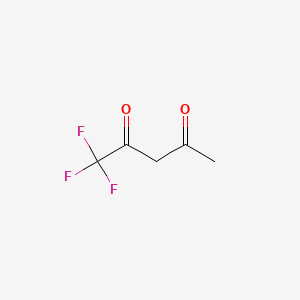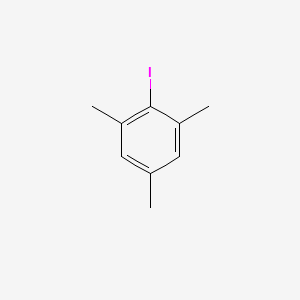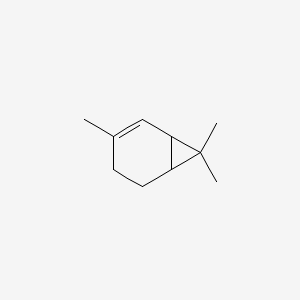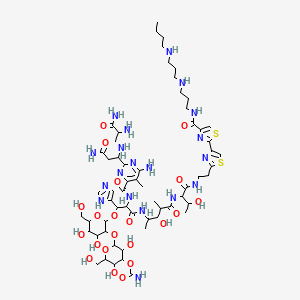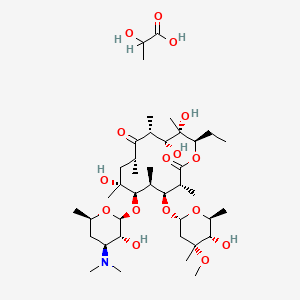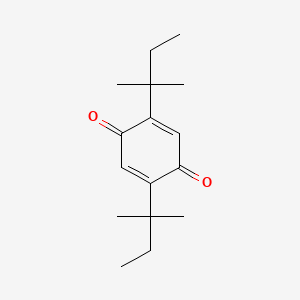
2,5-Di-tert-amylquinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinone derivatives often involves oxidative reactions and strategic functionalization to introduce tert-amyl groups. While the direct synthesis of 2,5-di-tert-amylquinone is not detailed in the available literature, similar compounds such as 2,5-di-(tert-butyl)-1,4-benzohydroquinone have been synthesized through reactions involving liver microsomal ATP-dependent Ca2+ sequestration inhibition, showcasing the typical pathways to introduce bulky tert-alkyl groups onto the quinone core (Moore et al., 1987).
Molecular Structure Analysis
The molecular structure of quinone derivatives is crucial for their chemical behavior and interactions. The addition of tert-amyl groups significantly affects the molecule's electron distribution, steric hindrance, and overall reactivity. Detailed structural analysis through methods like X-ray crystallography provides insights into the arrangements of atoms and the impact of substituents on the quinone core's properties.
Chemical Reactions and Properties
2,5-Di-tert-amylquinone participates in various chemical reactions, including redox processes, ligand exchange, and coordination chemistry, demonstrating its versatility in synthetic chemistry. The compound's unique properties allow it to undergo specific reactions with arylamines, leading to the formation of complex heterocyclic systems, highlighting its reactivity and application in synthesizing novel organic molecules (Ivakhnenko et al., 2018).
Wissenschaftliche Forschungsanwendungen
Toxicity and Safety Studies : 2,5-Di-tert-amylhydroquinone has been evaluated for its safety as an antioxidant in food applications. It did not affect growth, appearance, organ weights, or histological structure in rats, even when included in diets at relatively high concentrations for extended periods. This suggests its low toxicity and potential safety for use in food preservation (Wilson & Poley, 1960).
Inhibition of Microsomal Calcium Sequestration : Studies have demonstrated that 2,5-Di-tert-amylquinone analogs can inhibit ATP-dependent calcium sequestration in liver microsomes. This inhibition could be significant for understanding calcium fluxes in cells and for developing potential therapeutic agents (Moore et al., 1987).
Effects on Intracellular Calcium and Cellular Degranulation : This compound has been shown to increase intracellular free calcium concentration and induce degranulation in rat basophilic leukemia cells. Such findings are important for understanding cellular signaling and responses to external stimuli (Akasaka et al., 1996).
Potential in Cancer Treatment : Analogues of 2,5-Di-tert-amylquinone have been studied for their ability to inhibit the enzyme sarco/endoplasmic reticulum ATPase, with potential implications in prostate cancer treatment (Paula et al., 2009).
Role in Protein Synthesis and Calcium Regulation : It has been found to affect protein synthesis by influencing the phosphorylation state of initiation factors, highlighting its role in intracellular calcium regulation (Kimball & Jefferson, 1991).
Therapeutic Potential in Alzheimer's Disease : There is research exploring the use of hydroquinone derivatives, like 2,5-Di-tert-amylquinone, for their potential in treating Alzheimer's disease, particularly in the context of anti-amyloidosis mechanisms (Liu et al., 2011).
Effect on Muscle Fibres and Calcium Homeostasis : Studies have shown that this compound can specifically and reversibly inhibit the sarcoplasmic reticulum Ca2+ pump in skeletal muscle, which is valuable for investigating the role of sarcoplasmic reticulum in calcium homeostasis (Bakker et al., 1996).
Influence on Arachidonic Acid Metabolism : There is evidence that 2,5-Di-tert-amylquinone influences arachidonic acid metabolism in vitro, which could have implications for its effects on inflammatory pathways (Kutil et al., 2015).
Role in Cell Transformation and Calcium Signaling : Research has indicated that this compound might contribute to cell transformation in BALB/3T3 cells, possibly through aberrant calcium signaling (Sakai & Teshima, 2001).
Eigenschaften
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFOYLEDAOQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196628 | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-amylquinone | |
CAS RN |
4584-63-8 | |
| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-amylquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



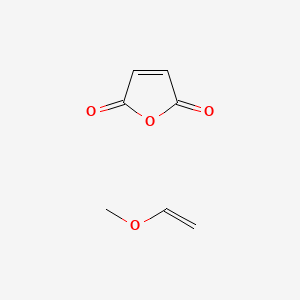
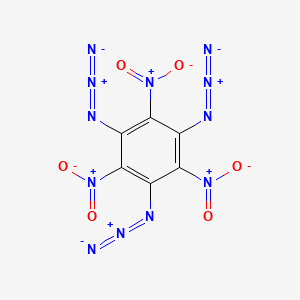
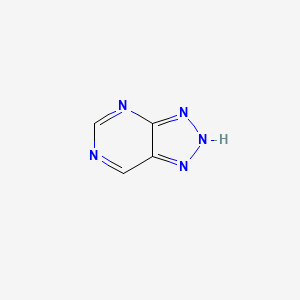
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
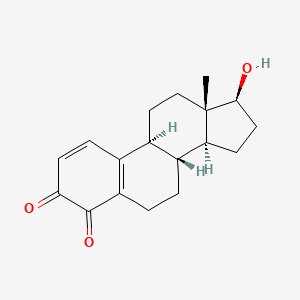
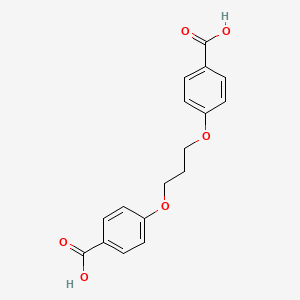
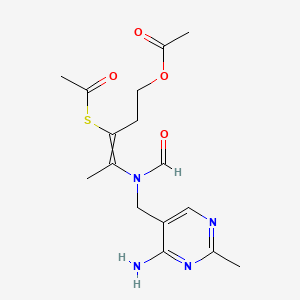
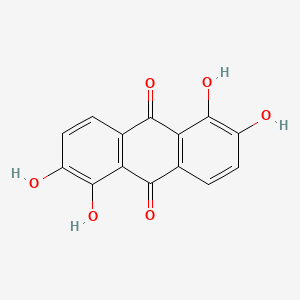
![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
